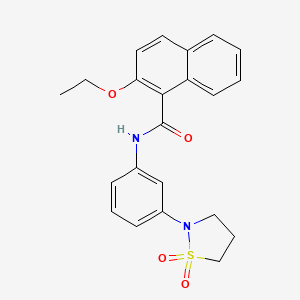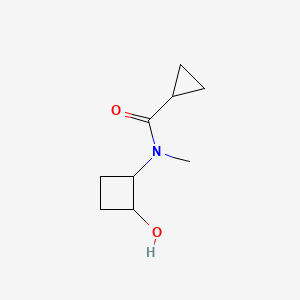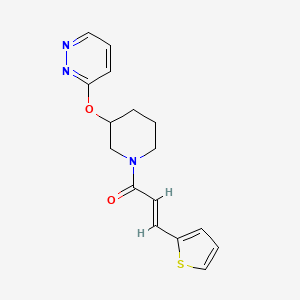![molecular formula C20H24N4O4S B2931274 Benzyl 2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate CAS No. 377054-65-4](/img/structure/B2931274.png)
Benzyl 2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compounds like the one you mentioned typically belong to a class of organic compounds known as esters. They are characterized by a carbonyl adjacent to an ether linked to an aromatic ring .
Synthesis Analysis
The synthesis of similar compounds often involves reactions at the benzylic position, which is the carbon adjacent to the aromatic ring. These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. Unfortunately, without specific data for the compound , it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactions involving similar compounds often occur at the benzylic position. These can include free radical reactions, nucleophilic substitutions, and electrophilic aromatic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These can include its boiling point, melting point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
In medicinal chemistry, similar structures to Benzyl 2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate have been explored for their potential as therapeutic agents. For instance, compounds derived from 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol scaffold have shown potent and selective activities against the gastric pathogen Helicobacter pylori. These compounds, including a prototype carbamate, exhibited low minimal inhibition concentration (MIC) values against various clinically relevant H. pylori strains, including those resistant to conventional treatments (Carcanague et al., 2002).
Organic Synthesis Applications
In organic synthesis, the methodologies for synthesizing complex molecules like Benzyl 2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate involve strategic functional group manipulations and coupling reactions. For example, the synthesis of acylated 4-deoxyhex-3-enopyranosiduloses and their transformation into γ-pyrones demonstrate the versatility of sulfur-containing compounds in synthesizing biologically relevant structures (Lichtenthaler et al., 1976).
Material Science Applications
In material science, the chemical properties of sulfur-containing compounds like Benzyl 2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate are utilized in the development of novel materials. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been used as a recyclable catalyst for synthesizing 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), demonstrating the potential of sulfur-based catalysts in green chemistry (Tayebi et al., 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
benzyl 2-[3-methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-13(2)9-10-24-16-17(23(3)19(27)22-18(16)26)21-20(24)29-12-15(25)28-11-14-7-5-4-6-8-14/h4-8,13H,9-12H2,1-3H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGQARVSCLYNKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=C(N=C1SCC(=O)OCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(Hexan-2-yl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine hydrochloride](/img/structure/B2931198.png)

![2-[[1-[2-(2-Fluorophenoxy)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2931201.png)
![N-[[1-(Oxan-4-yl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2931202.png)

![1-Methyl-3-[4-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B2931207.png)

![3-Methyl-8-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2931210.png)

![6-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)pyridine-3-carbonitrile](/img/structure/B2931212.png)
